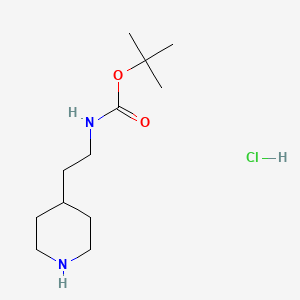![molecular formula C11H19N5 B1524152 6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine CAS No. 1311315-73-7](/img/structure/B1524152.png)
6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine
Vue d'ensemble
Description
The compound “6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine” is a small molecule drug candidate. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular formula of the compound is C11H19N5. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The compound “6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine” is a small molecule drug candidate.Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely. For example, piperidine has a density of 0.9±0.1 g/cm3, a boiling point of 176.9±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C .Applications De Recherche Scientifique
Chemical Synthesis and Mechanisms
Cine-Amination of Pyrimidines : The cine-amination of various substituted pyrimidines, including 5-bromo-4-piperidinopyrimidine, involves mechanisms like SN(ANRORC), leading to the formation of corresponding aminopyrimidines. This process is crucial in organic synthesis and chemical research (Rasmussen et al., 1978).
Hydroamination Catalysis : Kinetic studies compare homogeneous and heterogeneous catalysts for cyclization reactions like the addition of amine N-H bonds to CC multiple bonds. This includes the hydroamination of 6-aminohex-1-yne, forming 2-methylene-piperidine (Müller et al., 2003).
Medicinal Chemistry and Pharmacology
Synthesis of Aminopyrimidines for 5-HT1A Agonists : Aminopyrimidine compounds, like 4-(1-(2-(1H-indol-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine, have been studied for their potential as 5-HT1A agonists. These compounds are of interest in medicinal chemistry for their potential therapeutic applications (Dounay et al., 2009).
Analgesic and Anti-Inflammatory Activities : The synthesis of pyrimidine derivatives from 6-amino-2-thiouracil shows potential analgesic and anti-inflammatory activities. This research is significant in the development of new pharmaceuticals (Abu‐Hashem et al., 2011).
Histamine H3 Receptor Ligands : Studies on 2-aminopyrimidines have identified their binding affinity to human histamine H3 receptors, which is important in the development of drugs targeting these receptors (Sadek et al., 2014).
Green Chemistry and Environmental Applications
CO2 Capture with Amines : Research on carbon dioxide capture using amine-impregnated silicas, including compounds like 4-amino-2-hydroxy-6-methylpyrimidine, is crucial in environmental chemistry and green technology (Sanz-Pérez et al., 2016).
Synthesis of Piperidone Using Amino Acid : The synthesis of piperidone, related to piperidine chemistry, using amino acids like aspartic acid, contributes to green chemistry and sustainable practices (Soundarrajan et al., 2011).
Safety And Hazards
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-13-10-5-11(15-8-14-10)16-4-2-3-9(6-12)7-16/h5,8-9H,2-4,6-7,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSGAIBDZZWMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



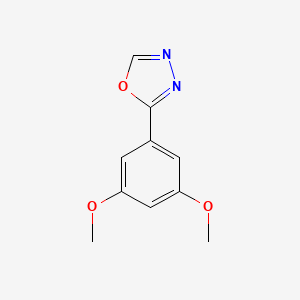
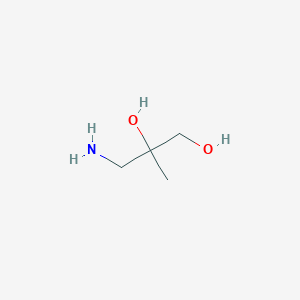
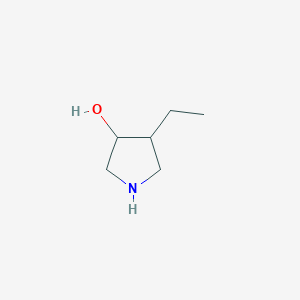
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
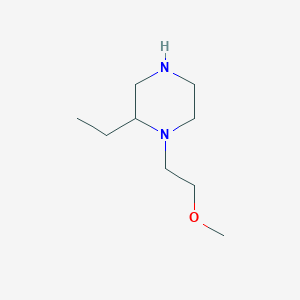
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)



![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)



